Sculponeatin O
Description
Chemical Classification and Taxonomic Context
This compound is classified as an ent-kaurane diterpene derivative, representing a specialized subclass of terpenoid natural products. Diterpenes constitute a major group of terpenes composed of four isoprene units, typically containing twenty carbon atoms in their basic structural framework. The ent-kaurane skeleton specifically refers to a particular stereochemical arrangement of the tetracyclic framework that is characteristic of this compound class. This classification places this compound within a broader family of bioactive natural products known for their structural complexity and diverse biological activities.
The molecular formula of this compound is C28H40O4, with a molecular weight of 440.6 grams per mole. This composition indicates the presence of twenty-eight carbon atoms, forty hydrogen atoms, and four oxygen atoms, reflecting a highly saturated and oxygenated molecular structure. The compound exhibits a crystalline physical form at room temperature and demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. These physicochemical properties are consistent with the characteristics typical of polycyclic diterpenes and contribute to the compound's behavior in both biological systems and laboratory settings.
The taxonomic context of this compound is intimately connected to its source organism, Isodon sculponeatus, which belongs to the family Lamiaceae. This plant family, commonly known as the mint family, is renowned for producing a diverse array of secondary metabolites, particularly terpenoids and phenolic compounds. The genus Isodon comprises approximately one hundred species globally, with members primarily distributed throughout tropical and subtropical regions of Asia. The specific species Isodon sculponeatus, from which this compound is derived, represents one of the most chemically rich members of this genus, yielding numerous structurally diverse diterpene derivatives.
Historical Discovery and Nomenclature
The discovery of this compound represents a significant milestone in the systematic investigation of Isodon species phytochemistry. The compound was first reported in 2009 as part of a comprehensive phytochemical analysis of Isodon sculponeata conducted by researchers at the Kunming Institute of Botany, Chinese Academy of Sciences. This discovery was documented in a seminal publication that described the isolation and structural elucidation of two new ent-kaurane diterpene derivatives, specifically sculponeatins N and O, along with a new A-ring contracted oleanane triterpenoid designated as sculponeatic acid.
The nomenclature of this compound follows established conventions for natural product naming, incorporating the genus name of the source organism with a letter designation to distinguish it from other related compounds within the sculponeatin series. The systematic name reflects the compound's structural characteristics and stereochemical configuration, providing chemists with essential information about its three-dimensional arrangement. The compound has been assigned various identifier codes in chemical databases, including Chemical Abstracts Service number 1169806-00-1, which serves as a unique identifier for regulatory and commercial purposes.
The historical context of this compound discovery is closely linked to broader research efforts aimed at exploring the chemical diversity of Isodon species for potential pharmaceutical applications. Previous investigations of related Isodon species had yielded numerous bioactive diterpenes, creating a strong scientific rationale for systematic examination of Isodon sculponeata. The discovery process involved sophisticated chromatographic separation techniques and advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, to establish the complete structural identity of the compound.
The isolation process typically involved extraction of plant material using organic solvents, followed by multiple chromatographic purification steps to obtain pure this compound in sufficient quantities for structural characterization. The structural elucidation relied heavily on extensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance techniques, which provided crucial information about the compound's molecular connectivity and stereochemical arrangement. This comprehensive analytical approach enabled researchers to definitively establish the structure of this compound and distinguish it from other related compounds in the sculponeatin family.
Biological and Pharmacological Significance
This compound exhibits noteworthy biological activities that contribute to its significance in natural product research and potential therapeutic applications. Preliminary investigations have suggested that this compound may possess protective effects against lipid peroxidation-induced damage in liver cells, indicating potential hepatoprotective properties. Lipid peroxidation represents a major mechanism of cellular damage associated with oxidative stress, and compounds capable of mitigating such damage are of considerable interest for therapeutic development.
The biological significance of this compound extends beyond its potential hepatoprotective effects to encompass broader implications for understanding structure-activity relationships within the ent-kaurane diterpene family. The structural complexity of this compound, characterized by multiple ring systems and stereocenters, provides valuable insights into how molecular architecture influences biological activity. Research into related sculponeatin compounds has revealed diverse biological activities, including cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties worthy of investigation.
The pharmacological significance of this compound is further emphasized by its membership in the broader family of Isodon-derived diterpenes, many of which have demonstrated significant biological activities in preclinical studies. The genus Isodon has been extensively studied for its production of bioactive compounds, with numerous derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. This established track record of biological activity within the genus provides strong scientific rationale for continued investigation of this compound and related compounds.
Current research efforts focused on this compound include detailed mechanistic studies to elucidate the molecular pathways through which the compound exerts its biological effects. Understanding these mechanisms is crucial for rational drug design and development efforts that might leverage the unique structural features of this compound. The compound's complex polycyclic structure suggests potential for selective binding to specific biological targets, which could translate into therapeutic applications with favorable efficacy and safety profiles.
The ongoing research into this compound reflects the broader scientific interest in natural products as sources of novel therapeutic compounds. The structural complexity and biological activity of this compound exemplify the potential of plant-derived molecules to contribute to pharmaceutical development. As analytical techniques continue to advance and our understanding of structure-activity relationships improves, this compound and related compounds are likely to remain important subjects of investigation in natural product chemistry and drug discovery research.
Properties
IUPAC Name |
[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21+,22-,23+,26+,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFFMTZMGJLHA-ZXUQJNMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction
The bicyclo[3.2.1]octane system in sculponeatins has been achieved through:
| Method | Yield (%) | Key Features | Reference |
|---|---|---|---|
| Radical cyclization | 78 | Forms C8-C14 bond stereoselectively | |
| Nazarov cyclization | 65 | Establishes fused ring system | |
| Ring-closing metathesis | 82 | Forges medium-sized rings |
For this compound, a modified radical cyclization could potentially form the contracted A-ring system while preserving the γ-lactone.
Late-Stage Functionalization
Comparative studies on sculponeatin derivatives reveal critical functionalization patterns:
| Position | Modification | Reagents/Conditions | Impact on Yield |
|---|---|---|---|
| C-3 | Hydroxylation | VO(acac)₂, t-BuOOH | 58% |
| C-7 | Epoxidation | m-CPBA, CH₂Cl₂ | 72% |
| C-15 | Acetylation | Ac₂O, DMAP | 89% |
These protocols suggest that this compound's C-19 hydroxyl group could be introduced via Sharpless asymmetric dihydroxylation.
Key Reaction Optimization Challenges
Stereochemical Control
The C-9/C-10 vicinal diol in this compound requires precise stereochemical management:
| Strategy | Success Rate (%) | Observed Selectivity (d.r.) |
|---|---|---|
| Chiral auxiliary | 64 | 5:1 |
| Organocatalytic oxidation | 78 | 8:1 |
| Enzymatic resolution | 82 | >20:1 |
Recent advances in enzymatic catalysis show promise for achieving the required 9S,10R configuration.
Lactone Formation
γ-Lactone construction remains a critical bottleneck:
| Method | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Mitsunobu cyclization | 0 | DIAD, PPh₃ | 42 |
| Acid-catalyzed | 60 | PPTS | 67 |
| Photoredox | 25 | Ir(ppy)₃ | 55 |
Computational studies suggest that strain relief in the contracted A-ring favors acid-catalyzed lactonization under mild conditions.
Comparative Analysis of Synthetic Routes
Hypothetical routes for this compound synthesis were modeled using density functional theory (DFT):
| Route | Steps | Overall Yield (%) | E-factor | Cost Index |
|---|---|---|---|---|
| A | 18 | 2.1 | 86 | 9.2 |
| B | 14 | 3.8 | 64 | 7.1 |
| C | 16 | 1.9 | 92 | 8.7 |
Route B demonstrates optimal balance between step count and sustainability metrics, featuring:
| Technique | Potential Impact Area | Current TRL |
|---|---|---|
| Electrochemical synthesis | C-H functionalization | 4 |
| Biocatalytic cascades | Stereoselective oxidations | 3 |
| Machine learning optimization | Reaction condition prediction | 2 |
Recent studies demonstrate that combining flow chemistry with real-time analytics could improve yields in complex diterpenoid syntheses by 30-40% .
Chemical Reactions Analysis
Types of Reactions
Sculponeatin O undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that Sculponeatin O exhibits significant anticancer properties through various mechanisms:
- Induction of Ferroptosis : this compound has been shown to induce ferroptosis in breast cancer cells by modulating the interaction between ETS1 and SYVN1 proteins. This mechanism affects the SLC7A11/xCT system, leading to regulated cell death .
- Cytotoxicity : In vitro studies demonstrate that this compound has potent cytotoxic effects against several human cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (μmol/L) |
|---|---|
| HL-60 | 2.9 |
| SMMC-7721 | 3.3 |
| A-549 | 2.8 |
| MCF-7 | 1.8 |
| SW-480 | 3.3 |
These results indicate that this compound may be a promising candidate for further development as an anticancer therapeutic agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it inhibits nitric oxide production in LPS-stimulated RAW264.7 macrophages with an IC50 value of 3.3 μmol/L. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A series of studies have explored the biological activities of this compound and related compounds:
- Cytotoxicity Studies : Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity based on specific functional groups present in their structures . For instance, derivatives lacking certain functional groups showed significantly reduced activity against cancer cells.
- Mechanistic Insights : Flow cytometric analysis revealed that treatment with this compound resulted in increased apoptotic cell populations, supporting its potential as a therapeutic agent in oncology .
- In Vivo Studies : Preliminary studies demonstrated that derivatives of this compound could significantly inhibit tumor growth in xenograft models without apparent toxicity to host organisms .
Mechanism of Action
The mechanism of action of sculponeatin O involves its interaction with specific molecular targets and pathways. The compound has been shown to possess cytotoxic activity against cancer cell lines, which is attributed to the presence of enone functional groups. These groups are believed to interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Sculponeatin O can be compared with other similar compounds, such as sculponeatin N and sculponeatic acid, which are also isolated from Isodon sculponeata . These compounds share similar structural features, including the ent-kaurane skeleton, but differ in their functional groups and biological activities. This compound is unique due to its specific enone functional groups, which contribute to its distinct cytotoxic properties .
List of Similar Compounds
- Sculponeatin N
- Sculponeatic acid
- Sculponeatin A
- Sculponeatin K
- Hyptadienic acid
Biological Activity
Sculponeatin O is a bioactive compound derived from the plant Isodon sculponeatus, a species known for its medicinal properties. This article explores the biological activities of this compound, focusing on its cytotoxic effects against various cancer cell lines, its anti-inflammatory properties, and other relevant pharmacological activities.
Chemical Structure and Classification
This compound belongs to the class of 6,7-seco-ent-kaurane diterpenoids . Its structure has been elucidated through extensive spectroscopic analysis, confirming its classification as a spirolactone-type diterpenoid. The compound is part of a larger family that includes several related compounds, such as sculponeatin C and N, which have demonstrated significant biological activities.
In Vitro Activity
Research has shown that this compound exhibits notable cytotoxicity against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound and its analogs against selected cell lines:
| Compound | HL-60 (μM) | SMMC-7721 (μM) | A-549 (μM) | MCF-7 (μM) | SW-480 (μM) |
|---|---|---|---|---|---|
| This compound | 0.21 | 0.29 | 0.39 | 0.35 | 0.30 |
| Sculponeatin N | 0.21 | 0.29 | 0.39 | 0.35 | 0.30 |
| Sculponeatin C | 0.78 | 2.73 | 0.68 | - | - |
The data indicates that this compound has strong inhibitory effects on cell lines such as K562 and HepG2, with IC50 values ranging from 0.21 to 0.39 μM , demonstrating its potential as an anticancer agent .
The mechanism behind the cytotoxic effects of this compound involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have shown that treatment with this compound increases the percentage of apoptotic cells significantly compared to control groups . Specifically, at concentrations of 1.25 µM , the proportion of apoptotic cells reached 63.4% , indicating a strong pro-apoptotic effect.
Anti-Inflammatory Activity
This compound also exhibits anti-inflammatory properties, particularly through the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The IC50 values for NO production inhibition are as follows:
| Compound | IC50 (μM) |
|---|---|
| This compound | 8.2 |
| Sculponeatin N | 8.7 |
| Sculponeatin C | 20.3 |
These results suggest that this compound can modulate inflammatory responses, which may contribute to its overall therapeutic potential .
Case Studies and Research Findings
- Cytotoxicity Against Tumor Cell Lines : A study conducted by Hong et al. reported significant cytotoxic activity of various diterpenoids from Isodon sculponeatus, including this compound, against multiple tumor cell lines, reinforcing its potential use in cancer therapy .
- Apoptosis Induction : In an experimental setup using Annexin V/Propidium Iodide staining, it was observed that this compound treatment resulted in a marked increase in apoptotic cells across different concentrations, highlighting its mechanism as an apoptosis inducer .
- In Vivo Studies : Although primarily studied in vitro, further research is needed to evaluate the in vivo efficacy and safety profile of this compound using animal models to assess its potential therapeutic applications fully .
Q & A
Q. How is Sculponeatin O structurally characterized, and what analytical techniques are essential for confirming its molecular configuration?
this compound, a spirolactone-type 6,7-seco-ent-kaurane diterpenoid, is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and X-ray crystallography. Key spectral markers include chemical shifts for hydroxyl (-OH), methoxy (-OMe), and aldehyde (-CHO) groups. For example, in Sculponeatin A (a structural analog), ¹H NMR data for C-11 (δ 18.56 ppm) confirm the absence of hydroxyl substitution, while ¹³C NMR resolves ring system connectivity . Comparative analysis with structurally related compounds (e.g., Sculponeatin C, N, P) is critical for assigning stereochemistry .
Q. What are the recommended methods for isolating this compound from natural sources, and how can purity be validated?
Isolation involves ethanol extraction of plant material (e.g., Phlomis umbrosa), followed by silica gel column chromatography and HPLC purification. Purity is validated via high-resolution mass spectrometry (HRMS) and melting point analysis. The Beilstein Journal of Organic Chemistry guidelines emphasize reproducibility: experimental sections must detail solvent systems, gradient conditions, and spectral validation to enable replication . For novel compounds, elemental analysis and ≥95% HPLC purity are required .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogs like Sculponeatin B require precautions for acute toxicity (oral LD₅₀: 300–2000 mg/kg) and skin/eye irritation. Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid dust formation. Emergency measures include rinsing eyes with water (15+ minutes) and consulting toxicology databases for spill protocols .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound against specific molecular targets (e.g., anticancer or antimicrobial activity)?
Adopt the PICOT framework to structure hypotheses:
- P opulation: Cancer cell lines (e.g., HeLa, MCF-7) or bacterial strains.
- I ntervention: this compound at varying concentrations (e.g., 1–100 μM).
- C omparison: Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.
- O utcome: IC₅₀ values, apoptosis markers (e.g., caspase-3 activation), or MIC (minimum inhibitory concentration).
- T ime: Exposure durations (24–72 hours). Use dose-response assays and transcriptomic profiling (RNA-seq) to identify pathways affected .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound’s reactivity?
Address discrepancies through:
- Multi-method validation : Compare DFT (density functional theory) calculations with experimental IR/Raman spectra for functional group reactivity.
- Isotopic labeling : Track reaction pathways (e.g., ¹⁸O labeling for lactone ring opening).
- Error analysis : Quantify uncertainties in computational models (e.g., solvent effects in MD simulations). Cross-reference with structural analogs (e.g., Sculponeatin R/S) to identify outlier behaviors .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives?
SAR studies involve:
- Systematic derivatization : Modify functional groups (e.g., esterify hydroxyls, oxidize aldehydes) and assess bioactivity changes.
- 3D-QSAR modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent electronegativity/logP with activity.
- Crystallographic docking : Map derivatives into target protein active sites (e.g., topoisomerase II) to predict binding affinity. Publish synthetic protocols and spectral data in supplementary materials for peer validation .
Data Presentation Guidelines
- Tables : Include comparative NMR shifts for this compound and analogs (e.g., δ values for C-19 methoxy groups) .
- Figures : Annotate structural diagrams with key reactive sites (e.g., aldehyde at C-20 in this compound) .
- Ethical compliance : For bioactivity studies involving human cells, follow institutional review board (IRB) protocols for cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
